molecular formula C19H15ClN2O2 B11191329 5-(4-chlorophenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)cyclohexane-1,3-dione

5-(4-chlorophenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)cyclohexane-1,3-dione

Cat. No.: B11191329
M. Wt: 338.8 g/mol
InChI Key: KPQWAKABYVXTAV-UHFFFAOYSA-N
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Description

    5-(4-chlorophenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)cyclohexane-1,3-dione: , is a chemical compound.

  • Its molecular formula is C15H12ClN3O2.
  • The compound features a fused cyclohexane and benzimidazole ring system, with a chlorophenyl substituent.
  • It exhibits interesting pharmacological properties and has been studied for various applications.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Biological Activity

    The compound 5-(4-chlorophenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)cyclohexane-1,3-dione is a novel synthetic molecule that has garnered attention in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on antitumor and antimicrobial properties, alongside detailed research findings and case studies.

    Chemical Structure and Properties

    The molecular formula of the compound is C19H15ClN2O2C_{19}H_{15}ClN_2O_2, with a molecular weight of approximately 338.79 g/mol. The structure includes a benzimidazole moiety, which is known for its diverse biological activities.

    Antitumor Activity

    Recent studies have demonstrated that compounds with benzimidazole derivatives exhibit significant antitumor activity. Specifically, research indicates that the compound can inhibit cell proliferation in various cancer cell lines.

    Table 1: Antitumor Activity of Related Compounds

    CompoundCell LineIC50 (µM)Assay Type
    Compound 5A5492.12 ± 0.212D
    Compound 6HCC8275.13 ± 0.972D
    Compound 8NCI-H3586.75 ± 0.192D
    Compound 15A549Non-active3D

    The compounds were tested using MTS cytotoxicity and BrdU proliferation assays in both two-dimensional (2D) and three-dimensional (3D) cell culture systems. Notably, compounds with chlorine substitutions exhibited enhanced activity against lung cancer cell lines compared to their non-substituted counterparts .

    Antimicrobial Activity

    The antimicrobial potential of the compound was evaluated against various bacterial strains using broth microdilution methods. The results indicated promising activity against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria.

    Table 2: Antimicrobial Activity Profile

    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Escherichia coli32 µg/mL
    Staphylococcus aureus16 µg/mL

    These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

    Study on Antitumor Efficacy

    In a detailed study published in Compounds, researchers synthesized various derivatives of benzimidazole and evaluated their antitumor efficacy on human lung cancer cell lines. The study highlighted that compounds with structural modifications, particularly those incorporating chlorophenyl groups, exhibited superior antitumor properties compared to other derivatives .

    Investigation of Antimicrobial Properties

    Another investigation focused on the antimicrobial efficacy of the compound against clinical isolates of bacteria. The results indicated that the compound not only inhibited bacterial growth but also showed low cytotoxicity towards human fibroblast cells, suggesting a favorable therapeutic index for further development .

    Q & A

    Basic Research Questions

    Q. What are the optimal synthetic routes for preparing 5-(4-chlorophenyl)-2-(1,3-dihydro-2H-benzimidazol-2-ylidene)cyclohexane-1,3-dione?

    • Methodology : The compound can be synthesized via a multi-step condensation reaction. For example, reacting 4-chloroaniline derivatives with cyclohexane-1,3-dione under controlled acidic or basic conditions (e.g., acetic acid or Knoevenagel conditions) to form the enamine intermediate. Subsequent cyclization with a benzimidazole precursor (e.g., 1,2-diaminobenzene derivatives) under reflux in polar aprotic solvents (DMF or DMSO) yields the target compound . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by NMR (¹H/¹³C) and mass spectrometry are critical for confirming purity .

    Q. How can the structural configuration of this compound be validated experimentally?

    • Methodology : Use single-crystal X-ray diffraction (SCXRD) to resolve the molecular geometry, particularly the benzimidazolylidene moiety’s planarity and the cyclohexanedione ring’s conformation. Complementary techniques include FT-IR (to confirm ketone C=O stretches at ~1700 cm⁻¹) and UV-Vis spectroscopy (to study π→π* transitions in the conjugated system) . For dynamic structural insights, variable-temperature NMR can probe conformational flexibility .

    Q. What are the recommended storage conditions to ensure compound stability?

    • Methodology : Store the compound at –20°C in airtight, light-protected containers under inert gas (argon or nitrogen) to prevent oxidation or hydrolysis of the enamine bond. Regular stability assays (HPLC or TLC) should monitor degradation, particularly under humid or acidic conditions .

    Advanced Research Questions

    Q. How do electronic and steric effects of substituents on the benzimidazolylidene moiety influence biological activity?

    • Methodology :

    • Synthetic Modification : Introduce electron-withdrawing (e.g., –NO₂) or electron-donating (–OCH₃) groups at the benzimidazole’s para position.
    • Activity Correlation : Test derivatives in enzyme inhibition assays (e.g., kinase or protease targets) and correlate results with computational docking studies (AutoDock Vina, Schrödinger Suite) to map binding interactions.
    • Data Analysis : Use QSAR models to quantify substituent effects on IC₅₀ values. Contradictions in activity data (e.g., unexpected potency in bulky substituents) may arise from allosteric binding or off-target effects, requiring orthogonal assays (SPR, ITC) for validation .

    Q. What strategies resolve contradictions in reported pharmacological data, such as divergent IC₅₀ values across studies?

    • Methodology :

    • Standardization : Ensure consistent assay conditions (buffer pH, temperature, co-solvent concentration). For example, DMSO concentrations >1% may denature proteins, skewing results.
    • Orthogonal Validation : Cross-check cell-based assays (e.g., MTT for cytotoxicity) with biochemical assays (e.g., fluorogenic substrates for enzyme inhibition).
    • Meta-Analysis : Perform statistical aggregation of published data (e.g., random-effects models) to identify outliers and systemic biases .

    Q. How can the compound’s environmental fate be evaluated for ecotoxicology studies?

    • Methodology :

    • Degradation Pathways : Use HPLC-MS/MS to track hydrolysis or photodegradation products in simulated environmental matrices (soil/water systems).
    • Ecotoxicology : Expose model organisms (Daphnia magna, zebrafish embryos) to sublethal doses and measure biomarkers (e.g., oxidative stress via SOD activity, genotoxicity via comet assay).
    • Computational Modeling : Predict bioaccumulation potential using EPI Suite or ECOSAR .

    Q. Experimental Design & Data Analysis

    Q. What experimental controls are critical when assessing this compound’s in vitro cytotoxicity?

    • Methodology :

    • Negative Controls : Vehicle-only treatments (e.g., DMSO at matching concentrations).
    • Positive Controls : Reference compounds with known mechanisms (e.g., doxorubicin for apoptosis).
    • Endpoint Controls : Include viability assays (resazurin reduction) and apoptosis-specific markers (Annexin V/PI staining) to distinguish cytostatic vs. cytotoxic effects .

    Q. How can computational methods optimize the compound’s pharmacokinetic profile?

    • Methodology :

    • ADME Prediction : Use SwissADME or pkCSM to estimate solubility, BBB permeability, and CYP450 metabolism.
    • Structural Optimization : Modify the cyclohexanedione ring (e.g., fluorination) to enhance metabolic stability. Validate predictions with in vitro hepatic microsomal assays .

    Q. Conflict Resolution in Structural Studies

    Q. How to address discrepancies in crystallographic data versus solution-phase NMR structures?

    • Methodology :

    • Dynamic Analysis : Perform molecular dynamics simulations (AMBER, GROMACS) to assess if solution-phase conformers differ from crystalline states.
    • Advanced NMR : Use NOESY/ROESY to detect through-space interactions in solution, comparing with SCXRD-derived distances .

    Properties

    Molecular Formula

    C19H15ClN2O2

    Molecular Weight

    338.8 g/mol

    IUPAC Name

    2-(1H-benzimidazol-2-yl)-5-(4-chlorophenyl)-3-hydroxycyclohex-2-en-1-one

    InChI

    InChI=1S/C19H15ClN2O2/c20-13-7-5-11(6-8-13)12-9-16(23)18(17(24)10-12)19-21-14-3-1-2-4-15(14)22-19/h1-8,12,23H,9-10H2,(H,21,22)

    InChI Key

    KPQWAKABYVXTAV-UHFFFAOYSA-N

    Canonical SMILES

    C1C(CC(=O)C(=C1O)C2=NC3=CC=CC=C3N2)C4=CC=C(C=C4)Cl

    Origin of Product

    United States

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